molecular formula C19H10F2N2O3 B4958289 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 5275-70-7

2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B4958289
CAS No.: 5275-70-7
M. Wt: 352.3 g/mol
InChI Key: VGKCWMGHJRUDHZ-UHFFFAOYSA-N
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Description

2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyranochromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One reported method includes the reaction of 3,5-cyclohexanedione, 2,4-difluorobenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The mixture is refluxed for 2-3 hours and then cooled to room temperature to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, its potential anticancer activity might involve the inhibition of key enzymes or signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile apart is its specific substitution pattern, which can significantly impact its chemical reactivity and biological properties. The presence of the difluorophenyl group, in particular, may enhance its stability and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

2-amino-4-(2,4-difluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F2N2O3/c20-9-5-6-10(13(21)7-9)15-12(8-22)18(23)26-17-11-3-1-2-4-14(11)25-19(24)16(15)17/h1-7,15H,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKCWMGHJRUDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)F)F)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385566
Record name AC1MDLRG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5275-70-7
Record name AC1MDLRG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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